4-[(4-bromophenyl)amino]benzonitrile
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Overview
Description
4-[(4-bromophenyl)amino]benzonitrile is an organic compound characterized by the presence of a bromophenyl group attached to an amino group on a benzonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromophenyl)amino]benzonitrile typically involves the reaction of 4-bromophenylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a suitable solvent, such as dimethylformamide (DMF). The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and is heated to a specific temperature, often around 80-100°C, for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters (temperature, pressure, and reaction time) ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-bromophenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: 4-[(4-bromophenyl)amino]benzoic acid
Reduction: 4-[(4-bromophenyl)amino]benzylamine
Substitution: 4-[(4-hydroxyphenyl)amino]benzonitrile or 4-[(4-methoxyphenyl)amino]benzonitrile
Scientific Research Applications
4-[(4-bromophenyl)amino]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate protein interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(4-bromophenyl)amino]benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific conditions under which the compound is used.
Comparison with Similar Compounds
4-[(4-bromophenyl)amino]benzonitrile is similar to other compounds containing bromophenyl and benzonitrile groups. Some similar compounds include:
4-Bromobiphenyl: A compound with a bromophenyl group attached to a biphenyl structure.
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
N-(4-bromophenyl)acetamide: An acetamide derivative with a bromophenyl group.
Properties
CAS No. |
1019601-02-5 |
---|---|
Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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